L-[13C5]Xylose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/i1+1,2+1,3+1,4+1,5+1 |
InChI Key |
SRBFZHDQGSBBOR-CVMUNTFWSA-N |
Isomeric SMILES |
[13CH2]1[13CH]([13CH]([13CH]([13CH](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Research Landscape and Significance of L 13c5 Xylose in Contemporary Metabolism Research
The Role of Stable Isotope Tracers in Quantitative Metabolism Studies
Quantitative metabolism studies aim to understand the intricate network of biochemical reactions that sustain life. Stable isotope tracers are indispensable tools in this field, allowing researchers to follow the journey of specific atoms through metabolic pathways. numberanalytics.comasm.org
Principles of Carbon Isotope Tracing with Labeled Substrates
Carbon isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify the flow of metabolites, known as metabolic flux. d-nb.infomdpi.com The fundamental principle involves introducing a substrate enriched with a stable, heavy isotope of carbon, most commonly Carbon-13 (¹³C), into a biological system. quora.comru.nl Since ¹³C is a naturally occurring, non-radioactive isotope, it is safe for use in a wide range of studies. numberanalytics.com
Once the ¹³C-labeled substrate is introduced, it is taken up by cells and metabolized. The ¹³C atoms from the tracer are incorporated into various downstream metabolites. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the ¹³C label in these metabolites and determine the extent of its incorporation. ru.nl This information reveals the metabolic fate of the initial substrate and the activity of the pathways involved. d-nb.info The pattern of ¹³C distribution among different metabolites provides a detailed map of metabolic fluxes. nih.gov
Advantages of L-[13C5]Xylose in Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a key application of isotope tracing that quantifies the rates of reactions in a metabolic network. mdpi.comnih.gov The choice of tracer is critical for a successful MFA study. While D-glucose and its isotopes are the most common tracers, this compound offers unique advantages due to the stereoisomeric properties of L-sugars.
Biological systems, through evolutionary processes, have developed a high degree of stereospecificity. Most enzymes involved in carbohydrate metabolism are tailored to process D-sugars, the naturally occurring form. quora.comchemistrysteps.com L-sugars, including L-xylose, are the mirror images (enantiomers) of their D-counterparts and are generally not readily metabolized by the body. numberanalytics.comchemistrysteps.com This metabolic resistance is a key advantage in specific research contexts.
The primary advantage of using this compound in MFA is its ability to probe specific, often low-activity or non-canonical, metabolic pathways without the overwhelming background noise from central carbon metabolism. Since it is not a substrate for the major glycolytic or pentose (B10789219) phosphate (B84403) pathways in most organisms, its labeled carbons will only appear in products of specific enzymes that can act on L-xylose. numberanalytics.comresearchgate.net This makes this compound an excellent tool for:
Studying enzyme specificity: It can be used to investigate which enzymes in a system have the capability to metabolize L-sugars. numberanalytics.com
Investigating non-canonical pathways: It allows for the tracing of unique or engineered metabolic routes without interference from the metabolism of primary carbon sources.
Reducing metabolic burden: In engineered organisms, using a tracer that is not heavily metabolized can reduce the physiological stress on the cells during the experiment.
In contrast, the naturally occurring D-xylose is metabolized through several known pathways in various organisms, which can be a confounding factor if the goal is to study a specific, less active route.
Table 1: Comparison of D-Xylose and L-Xylose Properties
| Feature | D-Xylose | L-Xylose |
| Natural Abundance | Commonly found in nature, a major component of hemicellulose. rsc.org | Rare in nature, primarily synthesized. numberanalytics.comchemistrysteps.com |
| Metabolism | Readily metabolized by many microorganisms and, to a lesser extent, by humans through specific pathways. d-nb.infod-nb.info | Generally resistant to metabolic pathways that process D-sugars. numberanalytics.com |
| Use in Research | Used to study central carbon metabolism, particularly the pentose phosphate pathway and alternative sugar utilization. nih.govnih.gov | Used as a specialized probe for enzyme specificity and non-canonical pathways. numberanalytics.com |
Table 2: Major Metabolic Pathways of D-Xylose in Microorganisms
| Pathway Name | Key Enzymes | Organisms |
| Oxidoreductase Pathway | Xylose Reductase (XR), Xylitol Dehydrogenase (XDH) | Many yeasts and fungi. d-nb.infomdpi.com |
| Isomerase Pathway | Xylose Isomerase (XI) | Numerous bacteria. d-nb.infonih.gov |
| Weimberg Pathway | Xylose Dehydrogenase (XDH), Xylonolactonase, Xylonate Dehydratase | Some bacteria, e.g., Caulobacter crescentus. asm.orgfrontiersin.org |
Historical Context of Stable Isotope Tracing in Biochemical Systems
The use of isotopes as tracers in biological research dates back to the early 20th century, following the discovery of isotopes by Frederick Soddy. google.com The initial studies primarily used radioactive isotopes. However, the work of pioneers like Rudolf Schoenheimer in the 1930s with stable isotopes, particularly deuterium (B1214612) (²H) and Nitrogen-15 (¹⁵N), revolutionized our understanding of metabolism. mdpi.com These experiments revealed the dynamic nature of bodily constituents, showing that molecules are in a constant state of flux, being continuously synthesized and degraded.
The development of mass spectrometry by J.J. Thomson and F.W. Aston was crucial for the detection and quantification of stable isotopes. google.com The early applications focused on protein and fatty acid metabolism. The introduction of ¹³C as a tracer further expanded the scope of these studies to carbohydrate metabolism. Over the decades, advancements in analytical instrumentation, particularly the coupling of chromatography with mass spectrometry (GC-MS and LC-MS), have made stable isotope tracing a highly sensitive and indispensable technique in modern biochemistry and systems biology. ru.nl
Isotopic Enrichment Strategies and Preparation of L 13c5 Xylose
Methodologies for Stable Isotope Labeling of Carbohydrates
The introduction of stable isotopes like carbon-13 (¹³C) into carbohydrates can be achieved through several primary methodologies: chemical synthesis, enzymatic synthesis, and metabolic labeling. cdnsciencepub.comdiva-portal.org These methods allow for different labeling patterns, including uniform labeling, where all carbon atoms are replaced with ¹³C, as is the case for L-[13C5]Xylose.
Chemical Synthesis: This approach offers precise control over the position of the isotopic label. General synthetic methods for ¹³C labeling often involve reactions like the cyanohydrin synthesis, which can introduce a labeled carbon at the C1 position. cdnsciencepub.com For uniform labeling, a multi-step chemical process is typically required, starting from a highly enriched precursor. iaea.org Chemical methods are advantageous for producing labeled monosaccharides that can then be assembled into more complex molecules.
Enzymatic Synthesis: This method utilizes the high specificity of enzymes to catalyze reactions, often leading to high yields and stereochemical purity. nih.gov For instance, L-Xylose can be produced from L-xylulose through isomerization catalyzed by an enzyme like L-fucose isomerase. medchemexpress.comchemicalbook.com Chemo-enzymatic strategies combine the benefits of both chemical and enzymatic steps to create complex labeled molecules. nih.gov Enzymes can be used to convert a uniformly labeled precursor, synthesized chemically or produced metabolically, into the desired labeled carbohydrate. researchgate.net
Metabolic Labeling (Biosynthesis): In this strategy, microorganisms or cell cultures are grown in a medium where the sole carbon source is a uniformly labeled substrate, such as [U-¹³C]-glucose. diva-portal.orgnih.gov The organisms incorporate the ¹³C into their metabolic intermediates and biomass, including sugars. nih.gov Uniformly labeled sugars can then be extracted and purified from the cultured cells or the medium. cdnsciencepub.comdiva-portal.org This method is particularly effective for producing uniformly labeled biomolecules.
The choice of methodology depends on the desired labeling pattern, the required quantity and purity of the final product, and the complexity of the target molecule. For uniformly labeled carbohydrates like this compound, both chemical synthesis from a labeled precursor and biosynthetic approaches are viable strategies.
Table 1: Comparison of Carbohydrate Labeling Methodologies
| Methodology | Principle | Advantages | Common Applications |
|---|---|---|---|
| Chemical Synthesis | Step-wise construction of the molecule using labeled reagents. | High precision in label positioning; applicable to a wide range of molecules. | Position-specific labeling; synthesis of non-natural carbohydrates. |
| Enzymatic Synthesis | Use of specific enzymes to catalyze the formation of the target molecule from a labeled precursor. | High stereospecificity; mild reaction conditions; high yields. nih.gov | Synthesis of complex oligosaccharides and glycoconjugates. nih.gov |
| Metabolic Labeling | Culturing organisms on a medium containing a ¹³C-labeled carbon source (e.g., [U-¹³C]-glucose). diva-portal.orgnih.gov | Produces uniformly labeled molecules; can be cost-effective for complex biomolecules. | Uniform labeling of proteins, metabolites, and carbohydrates for flux analysis. nih.gov |
Precursor Design and Labeling Position Specificity for this compound
The synthesis of this compound, which is uniformly labeled with carbon-13 at all five carbon positions, requires a precursor that is also fully enriched with ¹³C. The strategy involves either starting with a uniformly labeled six-carbon sugar and shortening the carbon chain or building the five-carbon sugar from smaller labeled units.
A common approach for synthesizing uniformly labeled D-xylose involves starting with uniformly labeled D-glucose (D-[U-¹³C₆]glucose). iaea.orgxml-journal.net A similar principle can be applied to generate the L-enantiomer. The synthesis of D-[¹³C₅]Xylose from D-[¹³C₆]glucose proceeds through several key steps: protection of hydroxyl groups, selective hydrolysis, oxidation, reduction, and final deprotection. iaea.orgxml-journal.net
A plausible synthetic route for L-[¹³C₅]Xylose could start from a commercially available, uniformly labeled six-carbon L-sugar or be adapted from a D-sugar precursor through stereochemical inversions. For example, L-Xylose can be synthesized from D-gluconolactone in a multi-step process. medchemexpress.com To produce L-[¹³C₅]Xylose, one would need to start with uniformly labeled D-[¹³C₆]gluconolactone.
Alternatively, enzymatic pathways can be employed. L-Xylose can be produced from L-xylulose via enzymatic isomerization. chemicalbook.com Therefore, if a method to produce L-[¹³C₅]xylulose is available, it could serve as a direct precursor. Biosynthetic routes in engineered microorganisms fed with uniformly labeled substrates also represent a powerful method for producing labeled pentoses like xylose. nih.gov
The key to achieving the desired this compound is the selection of a starting material that is not only uniformly labeled with ¹³C but also possesses the correct stereochemistry or allows for its controlled establishment during the synthetic pathway. The specificity of the labeling to all five carbon positions is ensured by using a precursor that is itself uniformly labeled (e.g., [U-¹³C]-glucose), thereby guaranteeing that all carbons in the final xylose product originate from the labeled source. semanticscholar.orgmdpi.com
Table 2: Potential Synthetic Precursors for this compound
| Precursor | Synthetic Approach | Key Transformation |
|---|---|---|
| L-[¹³C₆]Glucose | Chemical Synthesis | Chain shortening (e.g., oxidative decarboxylation) |
| D-[¹³C₆]Gluconolactone | Chemical Synthesis | Multi-step conversion involving stereochemical changes. medchemexpress.com |
| L-[¹³C₅]Arabinose | Chemical Synthesis | Epimerization at C2. cdnsciencepub.com |
| L-[¹³C₅]Xylulose | Enzymatic Synthesis | Isomerization. chemicalbook.com |
Considerations for Isotopic Purity and Enrichment Verification
After synthesis, it is crucial to verify the isotopic enrichment and chemical purity of the this compound. This ensures that the compound is suitable for its intended use in tracer studies, where accurate measurement of isotope incorporation is paramount. The primary analytical techniques used for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. iaea.org
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing labeled carbohydrates. iaea.orgnih.gov The sample is first derivatized to make it volatile, then separated by GC, and finally analyzed by MS. The mass spectrum reveals the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the molecular ion peak will be shifted by +5 mass units compared to its unlabeled counterpart, confirming the incorporation of five ¹³C atoms. researchgate.net High-resolution mass spectrometry can resolve the isotopic distribution of a peptide or metabolite, allowing for accurate determination of enrichment levels. pitt.edu It is also important to correct for the natural abundance of stable isotopes in the measurements to avoid misinterpretation of the data. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is another essential technique for verifying isotopic labeling. It provides detailed information about the carbon skeleton of the molecule. In a uniformly ¹³C-labeled compound like this compound, every carbon atom is NMR-active. hmdb.cancsu.edu The resulting spectrum will show signals for each of the five carbons, and the presence of ¹³C-¹³C scalar couplings provides direct evidence of uniform labeling. acs.org Two-dimensional NMR experiments, such as ¹³C-¹³C correlation spectroscopy (COSY), can be used to confirm the connectivity of the carbon atoms, thus verifying the structural integrity and the labeling pattern of the synthesized molecule.
The combination of these analytical methods provides a comprehensive characterization of the final product, confirming its chemical identity, purity, and the precise level and location of isotopic enrichment. A reported synthesis of D-[¹³C₅]Xylose achieved a ¹³C abundance of 99.1% and a chemical purity of 99.9%, as determined by GC, GC-MS, HPLC, and LC-MS. iaea.orgxml-journal.net Similar standards of purity and enrichment are required for this compound to be effective in quantitative metabolic studies. nih.gov
Table 3: Analytical Methods for Purity and Enrichment Verification
| Technique | Information Provided | Key Metrics |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, fragmentation patterns. researchgate.netpitt.edu | Mass shift corresponding to the number of labels; isotopologue distribution; chemical purity. |
| NMR Spectroscopy | Carbon skeleton structure, label position. acs.org | ¹³C chemical shifts; presence of ¹³C-¹³C scalar couplings; structural integrity. |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity, separation from isomers and impurities. iaea.org | Retention time; peak purity. |
Advanced Analytical Methodologies for Elucidating Isotopic Labeling Patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-[13C5]Xylose Metabolite Analysis
NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of compounds in solution. numberanalytics.compharmascigroup.us It is particularly well-suited for analyzing the complex mixtures of metabolites resulting from the metabolism of labeled substrates like this compound. au.dkdiva-portal.org
High-Resolution 13C NMR for Carbon Labeling Measurement
High-resolution 13C NMR is a direct method for observing the incorporation and distribution of the 13C label from this compound into various metabolites. diva-portal.orgmsu.ru The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, allowing for the identification of specific carbon atoms within a molecule. acs.orgunimo.it By analyzing the 13C NMR spectrum of a biological sample after administration of this compound, researchers can identify which metabolites have incorporated the 13C label and, in many cases, determine the specific positions of the label within the metabolite's carbon skeleton. researchgate.net This information is crucial for deducing the metabolic pathways that were active. nih.govmdpi.com For instance, the appearance of 13C signals in amino acids can confirm the activity of central metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle. nih.govsemanticscholar.orgmdpi.com
A key advantage of 13C NMR is its ability to distinguish between different isotopomers (molecules that differ only in their isotopic composition). au.dk The coupling between adjacent 13C nuclei (13C-13C coupling) provides direct evidence of the intact incorporation of carbon-carbon bonds from the labeled precursor. diva-portal.org
Table 1: Illustrative 13C NMR Chemical Shifts of Xylose Anomers
| Carbon Position | α-anomer (ppm) | β-anomer (ppm) |
| C-1 | 92.9 | 97.5 |
| C-2 | 72.1 | 74.9 |
| C-3 | 73.5 | 76.5 |
| C-4 | 70.2 | 70.2 |
| C-5 | 61.9 | 65.9 |
This table presents typical 13C chemical shift values for D-xylose anomers in aqueous solution, which are comparable to L-xylose. Actual values may vary slightly based on experimental conditions. Data sourced from publicly available spectral databases. hmdb.ca
Multidimensional NMR Approaches (e.g., 1H-1H COSY, 1H-13C HSQC, HMBC) for Structural and Isotopic Elucidation
While 1D 13C NMR is powerful, complex metabolic mixtures often lead to spectral overlap. diva-portal.org Multidimensional NMR techniques provide greater resolution and more detailed structural information. numberanalytics.comdiva-portal.org
1H-1H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to piece together the spin systems of metabolites.
1H-13C Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. diva-portal.org This is invaluable for assigning carbon resonances based on the more easily assigned proton spectrum.
The application of these techniques to metabolites from this compound allows for the unambiguous assignment of 1H and 13C signals and provides a detailed picture of the isotopic labeling pattern within each metabolite. diva-portal.org
Quantitative NMR Spectroscopy for Metabolite Pool Isotopic Enrichment
A significant strength of NMR is its inherent quantitative nature. au.dknih.gov Under appropriate experimental conditions, the intensity of an NMR signal is directly proportional to the number of nuclei contributing to it. This allows for the precise measurement of the isotopic enrichment in a metabolite pool. medchemexpress.com By comparing the integrals of signals from labeled and unlabeled positions within a metabolite, or by analyzing the satellite peaks arising from 13C-13C coupling, researchers can calculate the percentage of the metabolite pool that has incorporated the 13C label from this compound. nih.gov This quantitative data is essential for metabolic flux analysis (MFA), which aims to determine the rates of metabolic reactions. semanticscholar.orgmdpi.com
Referencing and Data Acquisition Parameters for Labeled Carbohydrates
Accurate and reproducible NMR data acquisition requires careful attention to experimental parameters. For carbohydrate analysis in aqueous solutions, referencing is commonly done using an internal standard like acetone (B3395972) or DSS (4,4-dimethyl-4-silapentane-1-sulfonate). unimo.itnih.gov The chemical shifts of carbohydrates are sensitive to factors such as temperature and pH, which must be carefully controlled and reported. acs.org
When working with 13C-labeled compounds, specific data acquisition parameters are optimized to enhance the detection of 13C signals and their couplings. This may involve using pulse sequences that are specifically designed for 13C detection or for observing long-range 1H-13C correlations. diva-portal.org The choice of solvent is also critical; while D2O is common for carbohydrate NMR, using a mixture of H2O/D2O can allow for the observation of exchangeable hydroxyl and amide protons. nih.gov
Mass Spectrometry (MS) Based Techniques for this compound Metabolite Analysis
Mass spectrometry is another cornerstone technique for metabolomics and isotopic labeling studies, offering exceptional sensitivity and the ability to analyze a wide range of metabolites. nih.govdtu.dk MS-based methods are complementary to NMR and are often used in tandem to gain a comprehensive understanding of metabolic processes. au.dksemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Profiling
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile metabolites. nih.govmdpi.com For the analysis of non-volatile metabolites like amino acids and sugars derived from this compound, a chemical derivatization step is required to make them volatile. nih.govnih.gov
Following separation by gas chromatography, the metabolites are ionized and their mass-to-charge ratio is measured by the mass spectrometer. The incorporation of 13C from this compound into a metabolite results in an increase in its mass. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms), researchers can deduce the extent of labeling and gain insights into the metabolic pathways involved. nih.govsemanticscholar.orgmdpi.com GC-MS is particularly powerful for metabolic flux analysis, where the mass isotopomer distributions of proteinogenic amino acids are used to calculate intracellular metabolic fluxes. nih.govnih.gov
Table 2: Example GC-MS Data for a Metabolite Derived from this compound
| Mass Isotopomer | Relative Abundance (%) | Interpretation |
| M+0 | 60 | Unlabeled metabolite |
| M+1 | 15 | Metabolite with one 13C atom |
| M+2 | 10 | Metabolite with two 13C atoms |
| M+3 | 8 | Metabolite with three 13C atoms |
| M+4 | 5 | Metabolite with four 13C atoms |
| M+5 | 2 | Metabolite with five 13C atoms |
This is a hypothetical data table illustrating how the mass isotopomer distribution of a five-carbon metabolite might appear after feeding with this compound. The 'M+n' notation refers to the mass of the metabolite with 'n' 13C atoms incorporated.
In a study on Xanthomonas oryzae, GC-MS analysis of proteinogenic amino acids after feeding with [13C5] xylose revealed the activities of the pentose phosphate pathway and the TCA cycle. nih.govsemanticscholar.orgmdpi.com The observed labeling patterns in amino acids like histidine and alanine (B10760859) provided qualitative insights into the central carbon metabolism of this phytopathogen. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolome Coverage
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in metabolomics due to its high sensitivity, selectivity, and broad coverage of metabolites. dtu.dklcms.cz In the context of this compound tracing, LC-MS is indispensable for separating and identifying a wide array of downstream metabolites and measuring their isotopic enrichment. researchgate.net
Different LC methods can be employed to enhance metabolome coverage. labrulez.com Reversed-phase liquid chromatography (RPLC) is effective for separating polar to mid-polar metabolites. lcms.cz For highly polar compounds, such as sugar phosphates and organic acids that are central to xylose metabolism, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice. lcms.czrsc.org The combination of different LC separation modes allows for a more comprehensive analysis of the metabolome. lcms.czlabrulez.com
Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis, which is particularly crucial for detecting low-abundance isotopologues. researchgate.net This technique allows for the fragmentation of parent ions, providing structural information and enabling more confident metabolite identification. researchgate.net In this compound tracing experiments, LC-MS/MS can be used to track the fate of the 13C atoms as they are incorporated into various metabolic intermediates. nih.gov
Recent advancements in LC-MS technologies, including ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), have significantly improved the speed and accuracy of analysis. rsc.orgnih.gov These systems provide excellent mass accuracy and resolution, which are critical for distinguishing between different isotopologues and reducing interferences from the sample matrix. rsc.org
Table 1: Comparison of LC-MS Techniques for Metabolome Analysis
| Technique | Principle | Advantages | Applications in this compound Tracing |
| RPLC-MS | Separation based on hydrophobicity. | Good for a wide range of metabolites. | Analysis of less polar downstream metabolites. |
| HILIC-MS | Separation based on hydrophilicity. | Excellent for polar metabolites like sugar phosphates. lcms.czrsc.org | Tracing 13C into glycolysis and pentose phosphate pathway intermediates. |
| LC-MS/MS | Fragmentation of selected ions for structural information. | High specificity and sensitivity, good for low-abundance species. researchgate.net | Confirming the identity of labeled metabolites and quantifying specific isotopologues. nih.gov |
| UHPLC-HRMS | High-pressure liquid chromatography with high-resolution mass analysis. | Fast analysis, high mass accuracy, and resolution. rsc.orgnih.gov | Accurate mass measurements of labeled compounds, resolving isobaric interferences. rsc.org |
Data Processing for Mass Isotopomer Distribution (MID) Analysis
Following data acquisition by mass spectrometry, raw data must be processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. nih.gov The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a metabolite, which reflects the extent and pattern of isotopic labeling. nih.gov
Several software tools have been developed to automate and streamline the process of MID analysis from raw MS data. vueinnovations.comoup.com These programs perform several key functions:
Peak Picking and Integration: Identifying and integrating the chromatographic peaks corresponding to each isotopologue of a target metabolite.
Correction for Natural Isotope Abundance: The naturally occurring abundance of heavy isotopes (e.g., 13C, 15N, 18O) in both the tracer and the biological system must be mathematically corrected to accurately determine the enrichment from the labeled substrate. nih.gov
Calculation of Fractional Enrichment and MID: The software calculates the fraction of the metabolite pool that is labeled and the relative abundance of each mass isotopologue.
Specialized software packages are available to facilitate these complex calculations. For instance, the Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID) is a MATLAB-based tool designed to automate the extraction of isotopic information from MS datasets. oup.comnih.gov It supports various types of MS data and labeling experiments. oup.com Another example is LS-MIDA, an open-source software that uses a least-squares regression method to calculate isotopomer enrichments from MS data. nih.gov These tools are crucial for converting raw experimental data into meaningful biological insights about metabolic fluxes. nih.gov
Isotopic Detection and Quantification in Complex Biological Samples
Detecting and quantifying isotopically labeled metabolites in complex biological matrices, such as cell extracts or biofluids, presents several analytical challenges. chromservis.eu These matrices contain a vast number of endogenous compounds, which can interfere with the detection of the metabolites of interest. chromservis.eu
Stable isotope-labeled compounds are considered the gold standard for quantifying endogenous metabolites in complex samples. chromservis.eu In the context of this compound tracing, the labeled xylose itself and its downstream metabolites can be quantified using isotope dilution mass spectrometry. This involves adding a known amount of a stable isotope-labeled internal standard for each analyte to the sample. The ratio of the signal from the endogenous analyte to the internal standard allows for accurate quantification. mdpi.com
Key considerations for isotopic detection and quantification include:
Sample Purity: Ensuring that samples are free from contaminants that could interfere with the analysis is crucial. chromservis.eu
Linearity and Dynamic Range: The analytical method must demonstrate a linear response over the range of expected metabolite concentrations.
Accuracy and Precision: The method should provide accurate and reproducible measurements of metabolite concentrations and isotopic enrichment. nih.gov
The use of universally 13C-labeled cell extracts as internal standards can also aid in the quantitative analysis of the metabolome. nih.gov This approach helps to correct for variations in sample preparation and instrument response.
Integrated Analytical Workflows for this compound Tracing Experiments
A successful this compound tracing experiment relies on a well-designed and integrated analytical workflow, from sample preparation to data analysis and interpretation. nih.gov This workflow ensures that the isotopic labeling patterns are preserved and accurately measured.
An integrated workflow typically involves the following stages:
Experimental Design: This includes selecting the appropriate cell culture or in vivo model, labeling strategy (e.g., duration of labeling), and analytical platform.
Sample Preparation: Proper quenching of metabolic activity and efficient extraction of metabolites are critical to obtaining a snapshot of the metabolic state. nih.gov
Analytical Measurement: Utilizing techniques like LC-MS to separate and detect labeled metabolites.
Data Processing and Analysis: Employing specialized software to calculate MIDs and perform flux analysis. nih.govoup.com
Biological Interpretation: Relating the quantitative data on isotopic labeling to the underlying metabolic pathway activities.
Recent efforts have focused on developing comprehensive and automated workflows that integrate these stages. For example, the development of platforms that combine UHPLC-MS with automated solid-phase extraction (SPE) and even NMR can provide more confident metabolite identifications. frontiersin.org
Sample Preparation for Isotopic Analysis (Quenching, Extraction)
Sample preparation is a critical step in metabolomics that can significantly impact the final results. nih.gov The primary goals are to instantaneously halt all enzymatic reactions (quenching) to preserve the in vivo metabolic state and to efficiently extract the metabolites of interest. nih.gov
Quenching: For cell cultures, rapid quenching is essential to prevent changes in metabolite levels after harvesting. nih.gov Common quenching methods include:
Cold Methanol (B129727): Immersing cells in cold methanol (e.g., -80°C) is a widely used and effective method. nih.gov
Rapid Filtration: For suspension cultures, rapid filtration to separate cells from the medium followed by immediate quenching of the filter in a cold solvent is a robust technique. nih.gov
The efficacy of the quenching method should be validated to ensure that metabolic activity has ceased. nih.gov
Extraction: Following quenching, metabolites are extracted from the cellular matrix. The choice of extraction solvent depends on the polarity of the target metabolites. A common approach for polar metabolites is to use a biphasic extraction with a mixture of methanol, water, and a non-polar solvent like chloroform (B151607) or methyl tert-butyl ether (MTBE). nih.govresearchgate.net This separates polar metabolites in the aqueous phase from lipids in the organic phase. The extraction procedure should be optimized to maximize the recovery of the metabolites of interest. nrel.gov
Table 2: Common Quenching and Extraction Protocols for Isotopic Analysis
| Step | Method | Description | Key Considerations |
| Quenching | Cold Methanol (-80°C) | Rapidly immersing cell pellets or filters in ice-cold methanol to halt enzymatic reactions. nih.gov | Ensures rapid and effective cessation of metabolic activity. |
| Rapid Filtration | Quickly passing suspension cultures through a filter to separate cells from the medium before quenching. nih.gov | Minimizes leakage of intracellular metabolites. | |
| Extraction | Methanol/Water/Chloroform | A biphasic solvent system that separates polar metabolites (in the methanol/water phase) from non-polar lipids (in the chloroform phase). researchgate.net | Provides a broad coverage of metabolites with different polarities. |
| Methanol/Water | A monophasic extraction suitable for polar metabolites. | Simpler procedure, but may not be optimal for all metabolite classes. |
Applications of L 13c5 Xylose Tracing in Diverse Biological Systems
Microbial Metabolism and Fermentation Engineering with L-[13C5]Xylose
The efficient utilization of xylose, a major component of lignocellulosic biomass, is a critical goal in industrial biotechnology for the production of biofuels and other valuable chemicals. This compound has been instrumental in dissecting and optimizing xylose metabolism in various microorganisms.
Elucidation of Xylose Metabolic Pathways (Isomerase vs. Oxidoreductase)
Microorganisms primarily utilize two distinct pathways for xylose assimilation: the xylose isomerase (XI) pathway and the xylose reductase-xylitol dehydrogenase (XR-XDH) or oxidoreductase pathway. nih.gov this compound tracing experiments have been pivotal in determining the activity and contribution of each pathway in both native and engineered microbes.
By feeding microorganisms with this compound and analyzing the isotopic labeling patterns of downstream metabolites, researchers can quantify the flux through each pathway. For instance, in engineered Saccharomyces cerevisiae, a yeast species widely used in industrial fermentation, introducing a heterologous xylose isomerase pathway can bypass the cofactor imbalances associated with the native oxidoreductase pathway, leading to improved ethanol yields. utexas.edu Studies using 13C-labeled xylose have demonstrated that strains expressing xylose isomerase can achieve more efficient xylose fermentation. frontiersin.org
Table 1: Comparison of Xylose Metabolic Pathways
| Feature | Xylose Isomerase (XI) Pathway | Oxidoreductase (XR-XDH) Pathway |
|---|---|---|
| First Step | Xylose → Xylulose | Xylose → Xylitol |
| Second Step | - | Xylitol → Xylulose |
| Cofactor Requirement | None | NADPH (XR), NAD+ (XDH) |
| Potential Issue | Lower enzyme activity in some hosts | Cofactor imbalance (NADH/NADPH ratio) |
| Organisms | Primarily bacteria | Primarily yeasts and fungi |
13C-MFA for Flux Distribution in Engineered Microorganisms
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses stable isotope tracers like this compound to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov By introducing this compound into a cell culture and measuring the 13C enrichment in key metabolites, a detailed map of carbon flow through the metabolic network can be constructed. nih.gov This approach is invaluable for understanding the metabolic state of engineered microorganisms and for identifying targets for further genetic modification to improve the production of desired bioproducts. nih.gov
For example, 13C-MFA studies in engineered Saccharomyces cerevisiae have revealed how the introduction of a xylose utilization pathway impacts the central carbon metabolism. These studies have quantified the distribution of carbon from xylose into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov The data generated from such analyses provide a quantitative basis for rational metabolic engineering strategies.
Table 2: Representative Flux Distribution from Xylose in Engineered S. cerevisiae
| Metabolic Pathway | Relative Flux (%) |
|---|---|
| Pentose Phosphate Pathway | 60 |
| Glycolysis | 30 |
| TCA Cycle | 5 |
| Biomass & Other Products | 5 |
Note: These are representative values and can vary significantly depending on the specific strain, genetic modifications, and culture conditions.
Investigation of Carbon Catabolite Repression and Co-utilization of Sugars
In many microorganisms, the presence of a preferred carbon source, such as glucose, represses the utilization of other sugars like xylose, a phenomenon known as carbon catabolite repression (CCR). nih.gov This poses a significant challenge for the efficient conversion of lignocellulosic biomass, which is a mixture of glucose and xylose. This compound, often used in conjunction with unlabeled or differently labeled glucose, is a crucial tool for studying CCR and for developing strategies to enable the co-utilization of both sugars.
By tracing the metabolic fate of both 13C-labeled xylose and unlabeled glucose simultaneously, researchers can quantify the uptake and metabolism of each sugar in the presence of the other. dntb.gov.ua This has been instrumental in understanding the regulatory mechanisms underlying CCR and in engineering strains that can efficiently ferment both glucose and xylose. For instance, studies have shown that xylose fails to trigger the full carbon catabolite repression response that is characteristic of glucose fermentation in S. cerevisiae. nih.gov
Analysis of Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle)
This compound tracing provides detailed insights into how xylose is integrated into the central carbon metabolism. After its conversion to xylulose-5-phosphate, xylose-derived carbon enters the pentose phosphate pathway (PPP). nih.gov The PPP is a crucial metabolic route that not only processes pentose sugars but also generates reducing power in the form of NADPH and precursors for nucleotide and aromatic amino acid biosynthesis. nih.gov
13C-MFA with this compound allows for the precise quantification of fluxes through the oxidative and non-oxidative branches of the PPP, as well as the downstream pathways of glycolysis and the TCA cycle. nih.gov Studies in Escherichia coli have utilized 13C-labeled xylose to elucidate the intricate connections between the PPP and glycolysis. researchgate.net It has been observed that during xylose metabolism, the flux through the non-oxidative PPP is significantly higher compared to glucose metabolism. nih.gov
Table 3: Key Metabolic Intermediates in Central Carbon Metabolism Traced with this compound
| Pathway | Key Intermediates |
|---|---|
| Pentose Phosphate Pathway | Ribose-5-phosphate, Xylulose-5-phosphate, Sedoheptulose-7-phosphate, Erythrose-4-phosphate |
| Glycolysis | Fructose-6-phosphate (B1210287), Glyceraldehyde-3-phosphate, Pyruvate (B1213749) |
Identifying Metabolic Bottlenecks and Cofactor Imbalances in Xylose Assimilation
One of the most significant applications of this compound tracing is the identification of metabolic bottlenecks that limit the efficiency of xylose fermentation. By analyzing the accumulation of 13C-labeled intermediates and the distribution of fluxes, researchers can pinpoint specific enzymatic steps that are rate-limiting. nih.gov
Plant Metabolism and Cell Wall Biosynthesis Studies Utilizing this compound
In plants, xylose is a fundamental component of the secondary cell wall, primarily in the form of xylan, a major hemicellulose. Understanding the biosynthesis of these complex polysaccharides is crucial for efforts to modify plant biomass for improved digestibility for biofuels or other applications. This compound serves as a valuable tracer to investigate the synthesis and modification of plant cell wall components.
By supplying this compound to plant tissues or cell cultures, researchers can follow the incorporation of the labeled xylose into various cell wall polysaccharides. nih.gov This allows for the elucidation of the enzymatic pathways involved in the synthesis of xylans and other hemicelluloses. The labeled carbon from this compound can be tracked into the UDP-xylose pool, the immediate precursor for xylan biosynthesis, and subsequently into the final polysaccharide structure. These studies provide insights into the activities of glycosyltransferases and other enzymes responsible for cell wall construction. nih.gov This knowledge is essential for developing strategies to engineer plants with altered cell wall compositions, potentially leading to more efficient utilization of plant biomass.
Tracing UDP-Xylose Biosynthesis and its Regulatory Networks
Uridine diphosphate-xylose (UDP-xylose) is a critical nucleotide sugar that acts as the primary donor of xylose for the biosynthesis of a wide array of glycoconjugates, including glycoproteins and polysaccharides, across plants, fungi, and animals. nih.govnih.govnih.gov The principal pathway for its synthesis involves the conversion of UDP-glucose to UDP-glucuronic acid (UDP-GlcA), which is then decarboxylated to form UDP-xylose by the enzyme UDP-GlcA decarboxylase (UXS). nih.gov
This compound is instrumental in investigating the dynamics of this pathway. By supplying this compound to a biological system, researchers can trace its conversion into various intermediates. Although xylose is typically converted to xylulose-5-phosphate to enter the pentose phosphate pathway, administering labeled L-xylose can probe the L-arabinose pathway and its potential, albeit less common, intersections with nucleotide sugar synthesis. More commonly, ¹³C-labeled glucose is used to trace the forward synthesis of UDP-xylose. The appearance of a ¹³C₅-labeled UDP-xylose pool would provide definitive evidence of the active biosynthetic pathway and allow for the quantification of its production rate.
Investigation of Xylan Biosynthesis and its Precursor Usage
Xylan is the most abundant hemicellulose in the secondary cell walls of dicotyledonous plants and all cell walls of grasses, playing a crucial role in cell wall structure and integrity. usp.br It consists of a linear backbone of β-(1,4)-linked D-xylosyl residues, which is synthesized in the Golgi apparatus. usp.brnih.gov The direct precursor for the xylan backbone is UDP-xylose. nih.gov
The use of this compound as a metabolic tracer is pivotal for studying the intricacies of xylan synthesis. When plant tissues are fed with this compound, the labeled sugar is metabolized and converted into ¹³C-labeled UDP-xylose. nih.gov This labeled precursor is then utilized by glycosyltransferases in the Golgi to be incorporated into the elongating xylan polymer. usp.brfrontiersin.org
By isolating the xylan from the cell walls and analyzing its isotopic composition, researchers can:
Confirm Precursor-Product Relationship: Detect the ¹³C₅-xylosyl units within the xylan backbone, providing direct evidence of the pathway from free xylose to the final polymer.
Quantify Synthesis Rates: Measure the rate of ¹³C incorporation over time to determine the flux towards xylan biosynthesis under various developmental stages or environmental conditions.
Study Enzyme Activity: Investigate the in vivo activity of different glycosyltransferase families (e.g., GT43 and GT47) that are involved in building the xylan backbone. nih.gov
This approach allows for a detailed understanding of how plants allocate carbon resources to cell wall synthesis and how precursor usage is coordinated with the complex enzymatic machinery of xylan production.
Elucidation of Lignin and Polysaccharide Linkages
In the plant cell wall, lignin and polysaccharides are not simply mixed; they are covalently cross-linked to form a complex and recalcitrant network known as the lignin-carbohydrate complex (LCC). nih.gov These linkages, primarily involving hemicelluloses like xylan, are critical for the structural integrity of the wall. nih.govncsu.edu Common LCC bonds include benzyl ethers, benzyl esters, and α-ketal linkages between lignin units and carbohydrate residues. ncsu.edubioresources.com
Elucidating the precise nature and frequency of these linkages is challenging but essential for understanding biomass structure. Isotopic tracers are a key tool in this endeavor. By supplying this compound to a living plant, the newly synthesized xylan will be ¹³C-labeled. After isolating the cell walls, advanced analytical techniques, particularly 2D and 3D NMR spectroscopy, can be used to analyze the LCC fraction. nih.govncsu.edu
The detection of NMR cross-peaks between the ¹³C atoms of the xylose units and the protons or carbons of specific lignin structures provides unambiguous proof of a covalent bond. This method allows for the identification of the specific atoms involved in the linkage (e.g., Cα of lignin linked to a hydroxyl group of xylose) and helps to quantify the abundance of different types of LCC bonds. ncsu.edubioresources.com
Table 1: Research Findings on Lignin-Carbohydrate Linkages Using Isotope Tracers
| Linkage Type | Polysaccharide Unit | Lignin Unit Involved | Analytical Method | Finding |
|---|---|---|---|---|
| Benzyl Ether | Xylose | Lignin side chain (α-C) | ¹³C-NMR | Confirmed direct linkage between lignin and xylan in hardwood. ncsu.edu |
| α-Ketal | Xylose | Lignin side chain (α-C) | ¹³C-NMR | Identified as a linkage type between lignin and xylose. bioresources.com |
| Benzyl Ether | Cellulose (6-C) | Lignin side chain (α-C) | ¹H-NMR, ¹³C-NMR | Demonstrated linkages between lignin and cellulose in wheat straw. ncsu.edubioresources.com |
Mammalian Cell Metabolism and Pathway Elucidation with this compound
While less common as a primary energy source than glucose, xylose can be metabolized by mammalian cells. The pathways for UDP-xylose synthesis are conserved, as this nucleotide sugar is essential for the synthesis of vital macromolecules like proteoglycans and O-linked glycans. researchgate.net this compound serves as a valuable tracer for metabolic flux analysis (MFA) in these systems, enabling a quantitative understanding of cellular metabolism. nih.gov
Quantitative Assessment of Intracellular Fluxes in Eukaryotic Systems
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govresearchgate.net The method involves introducing a ¹³C-labeled substrate, such as this compound, into the cell culture. The labeled carbon atoms are distributed throughout the metabolic network, leading to specific labeling patterns in downstream metabolites. nih.gov
By measuring these isotopic patterns, typically in protein-bound amino acids or central metabolic intermediates, and applying computational modeling, it is possible to calculate the flux through key pathways like the Pentose Phosphate Pathway (PPP), glycolysis, and the Tricarboxylic Acid (TCA) cycle. nih.govnih.gov Using this compound provides a unique entry point into the PPP, as xylose is converted to xylulose-5-phosphate, a central intermediate of this pathway. nih.gov This allows for a highly precise determination of PPP fluxes, which can be challenging to measure accurately using glucose tracers alone. nih.gov
Mapping Metabolic Networks and Substrate Contribution to Downstream Metabolites
Beyond quantifying fluxes, this compound tracing helps to map active metabolic networks and determine the contribution of xylose carbon to the synthesis of various biomolecules. nih.govembopress.org After this compound is metabolized, the ¹³C label will appear in a wide range of compounds, including amino acids, fatty acids, and nucleotides.
By analyzing the mass isotopomer distributions of these molecules, researchers can trace the fate of the xylose-derived carbon. nih.gov This makes it possible to quantify what fraction of a particular metabolite pool is synthesized from xylose compared to other available substrates like glucose or glutamine. Such studies have been critical in metabolic engineering and in understanding the metabolic reprogramming that occurs in diseases like cancer. nih.govnih.gov For example, tracing can reveal how cancer cells might utilize alternative nutrients to fuel their growth and proliferation.
Table 2: Example of Substrate Contribution Analysis using ¹³C Tracers
| Metabolite | Carbon Source 1 (e.g., [U-¹³C₆]Glucose) | Carbon Source 2 (e.g., L-[¹³C₅]Xylose) | Pathway Implication |
|---|---|---|---|
| Ribose-5-Phosphate | High ¹³C enrichment | Very high ¹³C enrichment | Demonstrates the direct contribution of xylose to the PPP, a key source of ribose for nucleotide synthesis. |
| Alanine (B10760859) (from Pyruvate) | High ¹³C enrichment | Moderate ¹³C enrichment | Shows that xylose carbon can flow through the PPP and into glycolysis to produce pyruvate. |
| Citrate (TCA Cycle) | High ¹³C enrichment | Low to moderate ¹³C enrichment | Indicates the contribution of xylose to replenishing the TCA cycle, likely via pyruvate. |
Investigation of Metabolic Compartmentalization
Metabolism in eukaryotic cells is highly compartmentalized, with different pathways operating in distinct organelles such as the cytosol and mitochondria. nih.gov ¹³C-MFA with tracers like this compound can provide insights into this spatial organization. nih.gov
The labeling patterns of metabolites can differ depending on the compartment in which they are synthesized. For example, the TCA cycle operates within the mitochondria. By isolating mitochondria and cytosol and analyzing the isotopic enrichment of metabolites like malate or citrate in each compartment, it is possible to infer the fluxes of transport shuttles that move metabolites across the mitochondrial membrane. This approach helps to build more accurate and comprehensive models of cellular metabolism that account for its complex spatial structure. nih.gov
Analysis of Anabolic Precursor Supply and Biomass Formation
The incorporation of the 13C label from this compound into various macromolecules provides direct insights into the supply of anabolic precursors and their subsequent use in biomass synthesis. Anabolic precursors are intermediate molecules in metabolism that are drawn from central pathways to build the larger molecules necessary for cell growth, such as proteins, RNA, DNA, and lipids.
When E. coli is grown on this compound, the labeled carbon atoms are channeled primarily through the pentose phosphate pathway (PPP) and glycolysis. These pathways generate a suite of precursor metabolites that are the building blocks for a wide array of cellular components. For instance, the erythrose-4-phosphate produced in the PPP is a key precursor for the synthesis of aromatic amino acids, while ribose-5-phosphate is essential for nucleotide and histidine biosynthesis.
Detailed Research Findings
Comprehensive studies employing 13C metabolic flux analysis with uniformly labeled xylose in E. coli have revealed quantitative details about the flow of carbon from xylose to biomass. These studies measure the mass isotopomer distributions in protein-bound amino acids, which are direct products of anabolic pathways. The pattern of 13C incorporation reveals the specific metabolic routes that were active in their synthesis.
For example, the labeling patterns in amino acids derived from pyruvate and phosphoenolpyruvate, such as alanine, valine, and phenylalanine, can elucidate the relative activities of glycolysis and the Entner-Doudoroff pathway. Similarly, the labeling of glutamate and aspartate, which are derived from the tricarboxylic acid (TCA) cycle intermediates α-ketoglutarate and oxaloacetate respectively, provides a measure of the carbon flux through the TCA cycle, a central hub for generating precursor molecules.
Research has shown that under aerobic conditions, E. coli efficiently directs xylose carbon into the TCA cycle to supply precursors for amino acid synthesis and to generate the reducing equivalents necessary for energy production and biosynthesis. The distribution of 13C atoms in different amino acids confirms the predicted metabolic pathways and allows for the calculation of the precise rates (fluxes) of these pathways.
The following interactive table presents representative data on the 13C enrichment in proteinogenic amino acids from E. coli grown on this compound. This data illustrates how the carbon backbone of xylose is incorporated into the building blocks of proteins.
| Amino Acid | Precursor Metabolite | Average 13C Atoms from Xylose | Percentage of Carbon from Xylose |
| Alanine | Pyruvate | 2.8 | 93% |
| Valine | Pyruvate | 4.5 | 90% |
| Leucine | Pyruvate, Acetyl-CoA | 5.2 | 87% |
| Glycine | 3-Phosphoglycerate | 1.8 | 90% |
| Serine | 3-Phosphoglycerate | 2.7 | 90% |
| Aspartate | Oxaloacetate | 3.6 | 90% |
| Glutamate | α-Ketoglutarate | 4.5 | 90% |
| Phenylalanine | Phosphoenolpyruvate, Erythrose-4-phosphate | 7.8 | 87% |
| Tyrosine | Phosphoenolpyruvate, Erythrose-4-phosphate | 7.8 | 87% |
| Histidine | Ribose-5-phosphate | 5.0 | 83% |
This table presents illustrative data synthesized from the findings of metabolic flux analysis studies. The exact values can vary depending on the specific experimental conditions and the analytical methods used.
Furthermore, tracing this compound can reveal the dynamics of biomass turnover. In some conditions, cells may break down existing macromolecules and re-assimilate the components. By pre-labeling biomass with unlabeled xylose and then switching to this compound, researchers can monitor the dilution of the 13C label, providing a quantitative measure of biomass turnover.
The analysis of fatty acid labeling from this compound provides insights into the synthesis of the lipid components of cell membranes. The acetyl-CoA and malonyl-CoA required for fatty acid synthesis are primarily derived from pyruvate, and the extent of 13C incorporation into different fatty acids reflects the flux of xylose carbon towards lipid biosynthesis.
The following interactive table shows the typical 13C enrichment in major fatty acids of E. coli when cultured with this compound as the sole carbon source.
| Fatty Acid | Precursor Metabolite | Average 13C Atoms from Xylose | Percentage of Carbon from Xylose |
| Myristic acid (C14:0) | Acetyl-CoA | 12.6 | 90% |
| Palmitic acid (C16:0) | Acetyl-CoA | 14.4 | 90% |
| Palmitoleic acid (C16:1) | Acetyl-CoA | 14.4 | 90% |
| Oleic acid (C18:1) | Acetyl-CoA | 16.2 | 90% |
This table provides representative data based on metabolic flux analysis studies. The actual enrichment can differ based on the specific strain and culture conditions.
Investigation of Enzyme Mechanisms Via Kinetic Isotope Effects Kies with 13c Xylose Derivatives
Theoretical Basis of Kinetic Isotope Effects
The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant of the same reaction with a heavy isotope (k_heavy). wikipedia.org This phenomenon is rooted in the principles of quantum mechanics, which state that molecules have a zero-point vibrational energy (ZPE), even at absolute zero temperature. numberanalytics.com The ZPE is dependent on the mass of the atoms in the molecule; a molecule with a heavier isotope will have a lower ZPE than a molecule with a lighter isotope. numberanalytics.com
For a chemical reaction to occur, the reacting molecules must overcome an energy barrier known as the activation energy. The difference in ZPE between the isotopically substituted molecules in the ground state and the transition state is the primary cause of the KIE. mdpi.com If the bond to the isotopic atom is breaking or forming in the rate-determining step of the reaction, the difference in ZPE between the light and heavy isotopes will be different in the transition state compared to the ground state. This leads to a change in the activation energy and, consequently, a change in the reaction rate. baranlab.org
Application of ¹³C-KIEs in Enzymatic Reaction Mechanism Determination
The use of ¹³C-KIEs is a powerful method for studying the mechanisms of enzyme-catalyzed reactions, particularly those involving carbohydrate substrates like xylose. researchgate.net By measuring the KIEs at different carbon positions in the xylose molecule, researchers can gain detailed insights into the reaction mechanism.
A key application of KIEs is to identify the rate-limiting step of a reaction. numberanalytics.com A significant KIE (typically greater than 1.02 for ¹³C) indicates that the bond to the isotopically labeled carbon is undergoing a change in the rate-determining step. baranlab.org For example, in the isomerization of D-xylose to D-xylulose catalyzed by xylose isomerase, a significant ¹³C-KIE at C2 would suggest that the hydride transfer from C2 is part of the rate-limiting step. nih.govnih.gov
Furthermore, the magnitude of the KIE can provide information about the structure of the transition state. nih.gov A large primary KIE suggests a transition state where the bond to the isotopic carbon is significantly broken. Conversely, a small or inverse KIE (less than 1) can indicate that the bond is becoming stiffer in the transition state. wikipedia.org By measuring KIEs at multiple positions in the substrate, a detailed picture of the transition state geometry can be constructed. acs.org
KIEs are classified as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. mdpi.com For carbohydrate-modifying enzymes, such as glycosidases that hydrolyze glycosidic bonds, a primary ¹³C-KIE at the anomeric carbon (C1) is often used to probe the nature of the transition state. acs.orgnih.gov
A secondary KIE , on the other hand, occurs when the bond to the isotopic atom is not directly involved in bond breaking or formation, but its environment changes during the reaction. wikipedia.org These effects are typically smaller than primary KIEs but can still provide valuable information. wikipedia.org For instance, a secondary ¹³C-KIE at a carbon adjacent to the reaction center can report on changes in hybridization or steric environment in the transition state. researchgate.net In the context of xylose-metabolizing enzymes, secondary KIEs at C2, C3, C4, and C5 of a xylose derivative can reveal distortions of the sugar ring in the enzyme's active site during catalysis. researchgate.net
| Isotope Effect Type | Description | Typical ¹³C KIE Value | Information Gained |
| Primary | Bond to the isotopic atom is broken/formed in the rate-limiting step. | > 1.02 | Direct evidence for bond cleavage/formation; information on transition state bond order. |
| Secondary | Bond to the isotopic atom is not broken/formed, but its environment changes. | 0.98 - 1.02 | Information on changes in hybridization, coordination, or steric environment at the transition state. |
Experimental Measurement of ¹³C-KIEs (e.g., Isotope Ratio Mass Spectrometry, NMR)
Several analytical techniques can be used to measure ¹³C-KIEs with high precision.
Isotope Ratio Mass Spectrometry (IRMS): This is a highly sensitive technique for measuring the ratio of isotopes in a sample. illinois.edu For KIE measurements, the substrate and product are separated at various time points during the reaction. The isolated compounds are then combusted to CO₂, and the ¹³C/¹²C ratio of the CO₂ is measured by IRMS. yorku.caresearchgate.net While very precise, this method can be destructive and time-consuming due to the need for sample purification and conversion to CO₂. illinois.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers a non-destructive method for measuring KIEs. github.com By comparing the NMR signals of the ¹³C-labeled and unlabeled substrates or products over the course of the reaction, the KIE can be determined. epfl.ch Advances in NMR technology, such as high-field magnets and cryoprobes, have made it possible to measure small ¹³C-KIEs at natural abundance, eliminating the need for expensive isotopic labeling in some cases. nih.gov Two-dimensional NMR techniques, like [¹³C,¹H]-HSQC, have further enhanced the precision and applicability of NMR for KIE measurements, even in complex biological systems. acs.orgresearchgate.net
| Technique | Advantages | Disadvantages |
| Isotope Ratio Mass Spectrometry (IRMS) | High precision and sensitivity. illinois.edu | Destructive sample analysis; requires purification and conversion to gas. illinois.edu |
| Nuclear Magnetic Resonance (NMR) | Non-destructive; provides site-specific information; can be used at natural abundance. github.comnih.gov | Lower sensitivity than IRMS; may require higher sample concentrations. github.com |
| MALDI-TOF Mass Spectrometry | High precision comparable to other methods; requires small sample quantities. chemrxiv.org | May require specific matrix compounds for optimal ionization. chemrxiv.org |
Integration of KIE Data with Computational Chemistry for Transition State Modeling
While experimental KIEs provide valuable data, their interpretation can be complex. The integration of experimental KIE data with computational chemistry provides a powerful approach to model the transition state of an enzymatic reaction with high accuracy. nih.govnih.gov
Quantum mechanical (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods are used to build computational models of the enzyme active site with the substrate. nih.gov By calculating the theoretical KIEs for various proposed transition state structures and comparing them to the experimentally measured values, researchers can validate and refine their models. ufl.eduresearchgate.net This iterative process of experimental measurement and computational modeling allows for the determination of a transition state structure that is consistent with all available data. nih.gov For enzymes that metabolize xylose, this approach has been used to elucidate the detailed mechanism of hydride transfer and ring opening, providing a comprehensive understanding of the catalytic process. nih.govcapes.gov.br This detailed knowledge of the transition state can then be used to design potent enzyme inhibitors. nih.gov
Computational Modeling and Quantitative Flux Analysis Using L 13c5 Xylose Tracing Data
Development of Stoichiometric and Isotopic Metabolic Models
The foundation of ¹³C-MFA is a mathematical model that accurately represents the metabolic network and the isotopic transformations within it. researchgate.netplos.org This model is crucial for relating the experimentally measured isotope labeling patterns of metabolites to the underlying intracellular fluxes. researchgate.net
The initial step in computational modeling is to define the scope of the metabolic network. This involves a comprehensive reconstruction of the relevant biochemical pathways for xylose catabolism. nih.gov For many microorganisms, xylose is not a native substrate, necessitating metabolic engineering to introduce pathways for its utilization. nih.govresearchgate.net
There are several established pathways for xylose metabolism that must be considered in the model reconstruction:
Oxido-Reductase Pathway: Found in eukaryotic microorganisms, this pathway involves the enzymes Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) to convert xylose to D-xylulose, which then enters the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). wikipedia.org
Isomerase Pathway: Typically used by prokaryotes, this pathway employs Xylose Isomerase (XI) to directly convert D-xylose into D-xylulose. wikipedia.org
Weimberg (Oxidative) Pathway: In this prokaryotic pathway, D-xylose is oxidized to D-xylonolactone and subsequently to 2-ketoglutarate, an intermediate of the Tricarboxylic Acid (TCA) cycle. wikipedia.org
Dahms (Oxidative) Pathway: Another prokaryotic route where D-xylose is metabolized to pyruvate (B1213749) and glycolaldehyde. nih.govwikipedia.org
The reconstructed network model must include these core xylose assimilation pathways along with central carbon metabolism routes such as the Pentose Phosphate Pathway (PPP), glycolysis, the TCA cycle, and biosynthetic pathways for biomass components like amino acids and nucleic acids. nih.govnih.gov The model is mathematically represented by a stoichiometric matrix that describes the reactant-product relationships for each reaction.
Table 1: Key Metabolic Pathways in Xylose Metabolism for Model Reconstruction
| Pathway | Key Enzymes | Primary Entry Point into Central Metabolism | Organism Type |
| Oxido-Reductase Pathway | Xylose Reductase (XR), Xylitol Dehydrogenase (XDH) | D-xylulose-5-phosphate (Pentose Phosphate Pathway) | Eukaryotic Microorganisms |
| Isomerase Pathway | Xylose Isomerase (XI) | D-xylulose-5-phosphate (Pentose Phosphate Pathway) | Prokaryotes |
| Weimberg Pathway | D-xylose dehydrogenase, Xylonate dehydratase | 2-ketoglutarate (TCA Cycle) | Prokaryotes |
| Dahms Pathway | Xylonate dehydratase, KDPG aldolase | Pyruvate and Glycolaldehyde | Prokaryotes |
Once the stoichiometric model is established, it is expanded to include isotopic balances. When L-[13C5]Xylose (where all five carbon atoms are ¹³C) is used as the tracer, the model must track the transfer of these labeled carbons through each metabolic reaction. maranasgroup.com This is achieved by defining atom mapping matrices for each reaction, which detail the specific fate of each carbon atom from the substrates to the products. maranasgroup.com
The introduction of this compound results in distinct labeling patterns in downstream metabolites. For instance, its entry into the Pentose Phosphate Pathway via the Isomerase or Oxido-Reductase pathways leads to fully labeled xylulose-5-phosphate. nih.gov Subsequent reactions of the non-oxidative PPP, such as those catalyzed by transketolase and transaldolase, will then distribute these five labeled carbons into various intermediates of glycolysis like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, creating a unique isotopic signature. nih.govnih.gov The model uses systems of algebraic or differential equations to describe the distribution of these mass isotopomers for each metabolite at isotopic steady state or during the transient phase. scispace.comnih.gov
Algorithms and Software Platforms for 13C-Metabolic Flux Analysis (e.g., INCA)
Specialized software is required to solve the complex system of equations involved in ¹³C-MFA. nih.gov These platforms facilitate model construction, simulation of labeling experiments, parameter estimation (flux calculation), and statistical analysis. scispace.comresearchgate.net
One prominent software package is Isotopomer Network Compartmental Analysis (INCA), a MATLAB-based tool designed for both steady-state and isotopically non-stationary MFA. researchgate.netscispace.comnih.gov INCA provides a user-friendly interface for building metabolic models, inputting experimental data (including extracellular fluxes and mass isotopomer distributions), and estimating intracellular fluxes. researchgate.netnih.gov It employs gradient-based search algorithms to minimize the sum-of-squared residuals between experimentally measured and computationally simulated labeling data to find the best-fit flux distribution. researchgate.net Other available software includes 13CFLUX2 and OpenFLUX. scispace.com13cflux.net
¹³C-MFA can be performed under two different assumptions regarding the isotopic state of the system:
Isotopic Steady State MFA: This traditional approach assumes that the system has reached both a metabolic and an isotopic steady state. nih.gov This means that intracellular metabolite concentrations are constant, and the isotopic labeling patterns of metabolites are no longer changing over time. nih.gov This typically requires culturing cells for a duration long enough to ensure full label incorporation. nih.gov The model is described by a system of algebraic equations. scispace.com
Isotopically Non-Stationary MFA (INST-MFA): This method is applied to systems at a metabolic steady state but analyzes data from the transient phase before isotopic steady state is reached. nih.govresearchgate.net INST-MFA involves collecting time-series labeling data and uses a system of ordinary differential equations (ODEs) to model the labeling dynamics. scispace.comumd.edu This approach can significantly shorten experimental times and often provides higher resolution for certain fluxes, making it particularly useful for organisms with slow growth or large metabolite pools. nih.govresearchgate.net
For biological processes where the assumption of a metabolic steady state does not hold (e.g., batch cultures where substrate concentrations and cellular growth rates change over time), Dynamic Metabolic Flux Analysis (DMFA) is employed. nih.gov DMFA combines metabolic network analysis with dynamic models of the extracellular environment to determine transient intracellular fluxes. nih.gov This approach is computationally more demanding as it must account for changes in both metabolite concentrations and isotopic labeling over time, representing a system that is at neither metabolic nor isotopic steady state. researchgate.net
Statistical Validation and Sensitivity Analysis of Flux Estimates
A critical final step in ¹³C-MFA is to assess the reliability of the estimated fluxes. researchgate.netresearchgate.net This involves statistical validation and sensitivity analysis.
After a best-fit flux map is obtained, a chi-squared (χ²) statistical test is used to assess the goodness-of-fit. nih.gov This test determines if the deviations between the measured and simulated data are statistically significant, thereby validating the accuracy of the model and the estimated fluxes. plos.org
Furthermore, it is essential to determine the precision of each estimated flux value. This is accomplished by calculating confidence intervals, which provide a range within which the true flux value is expected to lie with a certain probability (e.g., 95%). plos.orgnih.gov Wide confidence intervals for a particular flux indicate that its value is not well-resolved by the experimental data. Sensitivity analysis can then be performed to identify which fluxes are most sensitive to changes in specific measurements, providing guidance for designing future experiments to improve the precision of flux estimates. researchgate.net
Table 2: Comparison of MFA Approaches
| Approach | Metabolic State | Isotopic State | Model Equations | Key Advantage |
| Steady-State MFA | Steady State | Steady State | Algebraic | Simpler computationally |
| INST-MFA | Steady State | Non-Steady State (Transient) | Ordinary Differential Equations (ODEs) | Shorter experiment time, potentially higher flux resolution nih.gov |
| DMFA | Non-Steady State (Transient) | Non-Steady State (Transient) | Coupled ODEs for metabolites and isotopomers | Applicable to dynamic systems like batch cultures nih.gov |
Frontiers in L 13c5 Xylose Based Metabolic Research
Integration of 13C-MFA with Multi-Omics Data (e.g., Metabolomics, Proteomics)
The integration of ¹³C-Metabolic Flux Analysis (MFA) with other "omics" disciplines like metabolomics and proteomics provides a more holistic understanding of cellular physiology. silantes.comadvatechgroup.comisotope.com While ¹³C-MFA, often utilizing tracers like L-[13C5]Xylose, quantifies the rates (fluxes) of metabolic reactions, metabolomics provides a snapshot of the intracellular concentrations of metabolites, and proteomics details the abundance of proteins, including enzymes that catalyze these reactions. silantes.comadvatechgroup.comisotope.com
This multi-faceted approach allows researchers to move beyond a simple description of metabolic pathway activity to a more comprehensive view of metabolic regulation. For instance, by combining ¹³C-MFA with metabolomics, scientists can identify metabolic bottlenecks where a high flux leads to the accumulation of an intermediate metabolite, suggesting a rate-limiting enzymatic step. vanderbilt.eduplos.org Furthermore, integrating proteomics data can reveal whether such a bottleneck is due to a low abundance of the responsible enzyme or to allosteric regulation of its activity.
Several studies have successfully employed this integrated approach. For example, in engineered Saccharomyces cerevisiae strains designed to ferment xylose, a combination of ¹³C-MFA and metabolomics revealed that inefficiencies in xylose utilization were linked to a bottleneck in the lower part of glycolysis. vanderbilt.edu This finding was crucial for further metabolic engineering efforts to improve the production of biofuels and other biochemicals from lignocellulosic biomass, of which xylose is a major component. osti.govnih.govmedchemexpress.com
The synergy between these omics technologies can be summarized as follows:
| Omics Technology | Contribution to Metabolic Understanding |
| ¹³C-Metabolic Flux Analysis (MFA) | Quantifies the rates of metabolic reactions and pathways. |
| Metabolomics | Measures the intracellular concentrations of metabolites, identifying potential pathway intermediates and bottlenecks. silantes.complos.org |
| Proteomics | Determines the abundance of proteins, including enzymes, providing insights into the catalytic capacity of pathways. silantes.com |
This integrated approach is essential for tackling complex biological questions, such as understanding the metabolic reprogramming in cancer cells or the metabolic adaptations of microorganisms to different environmental conditions. researchgate.net
Advancements in Analytical Sensitivity and Throughput for Isotopic Measurements
The accuracy and scope of ¹³C-MFA studies heavily rely on the analytical techniques used to measure the incorporation of ¹³C isotopes into metabolites. Significant advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have greatly enhanced the sensitivity and throughput of these measurements. frontiersin.orgmdpi.com
Mass Spectrometry (MS):
Gas Chromatography-Mass Spectrometry (GC-MS): This has been a workhorse for ¹³C-MFA, particularly for the analysis of amino acids and other small, volatile molecules. nih.gov Recent improvements in GC-MS technology, including higher resolution instruments and more robust derivatization methods, have increased the precision of isotopic measurements.
Liquid Chromatography-Mass Spectrometry (LC-MS): The development of LC-MS has been a major breakthrough, allowing for the analysis of a wider range of metabolites, including non-volatile and thermally labile compounds. dtu.dk Tandem MS (MS/MS) techniques further enhance specificity and provide more detailed information about the isotopic labeling patterns within a molecule, which can significantly improve the resolution of flux estimations. frontiersin.org
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide very high mass accuracy and resolution, enabling the separation of isotopic peaks from other interfering signals and improving the confidence in metabolite identification and isotopologue distribution analysis. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C-NMR: While generally less sensitive than MS, ¹³C-NMR offers the advantage of providing positional information about the ¹³C label within a molecule without the need for fragmentation. frontiersin.org This can be particularly valuable for resolving fluxes through pathways with complex carbon rearrangements.
Hyperpolarized ¹³C-NMR: This emerging technique dramatically increases the sensitivity of NMR, allowing for real-time monitoring of metabolic fluxes in vivo.
These analytical advancements have not only improved the quality of data obtained from ¹³C-labeling experiments but have also increased the number of metabolites that can be analyzed, providing a more comprehensive picture of cellular metabolism. solubilityofthings.comiaea.orgresearchgate.net
| Analytical Technique | Key Advantages for Isotopic Measurement |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High precision for volatile compounds like amino acids. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Broad metabolite coverage, enhanced specificity, and detailed isotopic pattern information. frontiersin.orgdtu.dk |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution for confident metabolite identification. tandfonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides positional isotopic information without fragmentation. frontiersin.org |
Novel Experimental Designs for Complex Biological Questions
The versatility of this compound and other stable isotope tracers allows for the design of sophisticated experiments to address a wide range of complex biological questions. scitechnol.com Researchers are moving beyond simple steady-state analyses to more dynamic and spatially resolved studies.
One area of innovation is the use of parallel labeling experiments . nih.gov In this approach, cells are grown in parallel on different ¹³C-labeled substrates (e.g., [1,2-¹³C]glucose and [U-¹³C]xylose). nih.gov By combining the data from these parallel experiments, researchers can obtain more accurate and robust flux estimations, especially for complex metabolic networks. osti.govnih.gov
Another exciting development is the application of ¹³C-MFA to study metabolic interactions between different cell types or in different subcellular compartments . This is particularly relevant for understanding the metabolism of tumors, which are composed of a heterogeneous population of cancer cells and stromal cells, each with distinct metabolic profiles. researchgate.net By using tracers like this compound, it is possible to track the flow of carbon between these different cell populations and to understand how they interact to support tumor growth.
Furthermore, dynamic labeling experiments are being used to study how metabolic fluxes change over time in response to environmental perturbations or developmental cues. vanderbilt.edu This provides a more dynamic view of metabolism compared to traditional steady-state MFA.
Examples of novel experimental designs include:
Co-utilization studies: Investigating how cells metabolize mixtures of sugars, such as glucose and xylose, which is relevant for the conversion of lignocellulosic biomass. osti.govnih.gov
In vivo tracing in animal models: Using this compound and other tracers to study metabolism in whole organisms, providing insights into disease states and the effects of therapeutic interventions. researchgate.net
Subcellular flux analysis: Combining isotopic labeling with cell fractionation techniques to measure metabolic fluxes within specific organelles, such as mitochondria.
These innovative experimental designs, powered by advanced analytical and computational tools, are pushing the boundaries of our understanding of metabolism in complex biological systems.
Computational Innovations in Flux Estimation and Pathway Discovery
The analysis of data from ¹³C-labeling experiments is a computationally intensive task that requires specialized software and algorithms. proceedings.science The field of computational metabolic modeling has seen significant innovation, leading to more accurate and reliable flux estimations and the discovery of novel metabolic pathways. proceedings.science
A number of software packages have been developed for ¹³C-MFA, each with its own set of features and algorithms. github.io Some of the commonly used tools include:
| Software Tool | Key Features |
| INCA | A widely used platform for isotopically non-stationary and stationary MFA. github.io |
| OpenFLUX | Open-source software for steady-state ¹³C-MFA. github.io |
| 13CFLUX2 | A high-performance simulator for ¹³C-MFA. github.io13cflux.net |
| WUFlux | An open-source platform with a graphical user interface for ¹³C-MFA of bacterial metabolism. github.io |
These tools typically perform the following key functions:
Model construction: Defining the metabolic network of interest, including all relevant reactions and metabolites.
Simulation: Simulating the expected labeling patterns of metabolites for a given set of metabolic fluxes.
Flux estimation: Using iterative algorithms to find the set of fluxes that best fit the experimentally measured labeling data.
Statistical analysis: Assessing the goodness-of-fit of the model and calculating confidence intervals for the estimated fluxes.
Recent computational innovations have focused on several key areas:
Improved algorithms for flux estimation: The development of more robust and efficient algorithms has enabled the analysis of larger and more complex metabolic models. aece.ro
Integration of multi-omics data: Computational frameworks are being developed to integrate data from metabolomics, proteomics, and transcriptomics into ¹³C-MFA models, leading to more comprehensive and accurate predictions.
Automated pathway discovery: New algorithms can analyze isotopic labeling data to identify previously unknown metabolic reactions and pathways. tandfonline.com
User-friendly interfaces: The development of graphical user interfaces and visual workflows has made ¹³C-MFA more accessible to a broader range of researchers. oup.com
These computational advancements are critical for extracting meaningful biological insights from the complex datasets generated in this compound-based metabolic research. As our ability to generate high-throughput isotopic data continues to grow, so too will the need for innovative computational tools to analyze and interpret this information.
Q & A
How is L-[13C5]Xylose used to trace metabolic pathways in microbial systems?
This compound serves as a stable isotopic tracer to map carbon flux in central metabolic pathways. For example, in Xanthomonas oryzae, cells are cultured in minimal media containing 40% [13C5]xylose, harvested during mid-exponential growth, and analyzed via GC-MS and 1H NMR to track 13C incorporation into proteinogenic amino acids. Key steps include:
- Sample preparation : Centrifugation of cell pellets, acid hydrolysis, and derivatization for GC-MS analysis .
- NMR parameters : 500 MHz spectrometer, DSS internal standard, and spectral integration of xylose (3.9–3.94 ppm) and other metabolites .
- Data interpretation : Comparing isotopic enrichment patterns to infer pathway activity (e.g., pentose phosphate pathway vs. glycolysis) .
What experimental controls are critical when using this compound in isotopic labeling studies?
- Unlabeled controls : Include parallel experiments with unlabeled xylose to distinguish natural isotopic abundance from tracer-derived signals .
- Blanks : Analyze media components to exclude background 13C contamination.
- Replication : Triplicate runs (n=3) to assess technical variability, as seen in NMR spectral acquisitions .
- Growth phase standardization : Harvest cells at consistent OD600 (e.g., 0.4–0.8) to minimize phase-dependent metabolic variations .
How can researchers resolve contradictions in 13C enrichment data from this compound experiments?
Discrepancies often arise from incomplete tracer uptake or isotopic dilution. Mitigation strategies:
- Quantify tracer consumption : Use 1H NMR to measure residual xylose in culture filtrate (4.62–4.65 ppm for glucose; 3.9–3.94 ppm for xylose) .
- Adjust tracer concentration : Optimize the ratio of labeled:unlabeled xylose (e.g., 40% enrichment in XOM2 media) to balance sensitivity and cost .
- Validate with complementary techniques : Pair GC-MS (for amino acid labeling) with flux balance analysis to cross-verify metabolic fluxes .
What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use P95 respirators for dust exposure and nitrile gloves to prevent skin contact .
- Ventilation : Work in fume hoods to avoid inhalation of aerosols .
- Spill management : Collect spills using non-sparking tools and dispose of as hazardous waste .
- Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .
What methodological pitfalls occur in NMR-based analysis of this compound metabolism?
- Signal overlap : Xylose peaks (3.9–3.94 ppm) may overlap with glutamate (3.6–3.72 ppm). Use high-resolution spectrometers (≥500 MHz) and phase cycling to improve specificity .
- Presaturation artifacts : Suppress water signals without distorting adjacent metabolite peaks by optimizing presaturation power and frequency .
- Quantitative errors : Normalize integrals to an internal standard (e.g., DSS) and validate with spiked samples .
How does the choice of growth media impact this compound uptake in bacterial studies?
- Minimal media design : XOM2 media (0.18% xylose, pH 7.2) mimics plant apoplast conditions, promoting xylose utilization in phytopathogens like Xanthomonas oryzae .
- Carbon source competition : Avoid glucose-containing media, as glucose represses xylose transporters via catabolite repression .
- Nutrient limitations : Ensure adequate methionine and Fe(III) EDTA to prevent growth arrest unrelated to xylose metabolism .
What statistical approaches are recommended for analyzing 13C metabolic flux data?
- Isotopomer spectral analysis (ISA) : Deconvolute isotopomer distributions to infer pathway activities .
- Principal component analysis (PCA) : Identify outliers in triplicate datasets caused by inconsistent tracer uptake .
- Error propagation : Calculate uncertainties from GC-MS measurements (e.g., ±0.5% for 13C enrichment) and incorporate them into flux models .
How can researchers optimize this compound labeling protocols for eukaryotic systems?
- Permeabilization : Use mild detergents (e.g., 0.01% digitonin) to enhance tracer uptake in yeast or mammalian cells.
- Pulse-chase design : Short-term tracer exposure followed by cold xylose quenching to capture dynamic flux changes.
- Cell synchronization : Mitigate cell cycle-dependent metabolic heterogeneity via synchronization methods (e.g., serum starvation) .
What are the ethical considerations in animal studies using this compound?
- IACUC compliance : Follow guidelines for humane endpoints and tissue harvesting (e.g., pancreatic DNA extraction in mice) .
- Waste disposal : Incinerate 13C-labeled biological waste to prevent environmental release .
- Data transparency : Report negative results (e.g., failed tracer uptake) to avoid publication bias .
How should conflicting results between isotopic tracing and genetic knockout studies be addressed?
- Cross-validation : Use CRISPRi to silence suspected pathways and compare flux distributions with tracer data.
- Time-resolved experiments : Assess whether discrepancies arise from compensatory metabolic rerouting over time .
- Model refinement : Update constraint-based metabolic models (e.g., COBRApy) to incorporate knockout phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
